
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate
Vue d'ensemble
Description
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate typically involves multiple steps. One common method starts with the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ditelluride in dimethylformamide (DMF) to form bis(4,6-dimethylpyrimidin-2-yl) ditelluride . This intermediate is then subjected to further reactions to introduce the methoxy and diphenylpropanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of alternative reagents or catalysts, as well as scaling up the reaction conditions to accommodate larger batch sizes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1. Antihypertensive Agent
Ambrisentan is primarily used as an antihypertensive medication for the treatment of pulmonary arterial hypertension (PAH). It acts as a selective endothelin receptor antagonist (ERA), which helps to relax blood vessels and reduce blood pressure in the lungs. Clinical studies have demonstrated its efficacy in improving exercise capacity and delaying clinical worsening in patients with PAH .
1.2. Cardiovascular Research
The compound's mechanism of action has made it a subject of extensive research in cardiovascular studies. By inhibiting endothelin-1, a potent vasoconstrictor, Ambrisentan contributes to better cardiovascular outcomes in various studies focusing on heart failure and related conditions .
Synthesis and Chemical Properties
2.1. Synthesis Techniques
The synthesis of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate typically involves several chemical reactions including nucleophilic substitutions and esterifications. For example, one method involves reacting (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine under specific conditions to yield the desired compound with high purity .
2.2. Chemical Structure and Properties
The molecular formula for this compound is C23H24N2O4, with a molecular weight of 392.45 g/mol . Its structural characteristics include a pyrimidine ring that enhances its biological activity through specific interactions with target receptors.
Case Studies and Research Findings
3.1. Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of Ambrisentan in treating PAH. A pivotal study demonstrated that patients receiving Ambrisentan showed significant improvements in exercise capacity measured by the six-minute walk test compared to those receiving placebo .
3.2. Comparative Studies
Comparative studies have been conducted to assess Ambrisentan against other ERAs such as Bosentan and Sitaxsentan. These studies indicate that while all ERAs are effective, Ambrisentan may have a more favorable side effect profile, particularly regarding liver function tests and fluid retention .
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound shares the pyrimidine ring structure and has been studied for its corrosion inhibition properties.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: These compounds also contain the dimethylpyrimidine moiety and have been investigated for their electronic properties.
Uniqueness
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Activité Biologique
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate, commonly known as Ambrisentan, is a compound primarily utilized in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacological properties, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C22H22N2O4 |
Molecular Weight | 378.4 g/mol |
XLogP3 | 3.8 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 7 |
Topological Polar Surface Area | 81.5 Ų |
Complexity | 475 |
Ambrisentan acts as a selective endothelin receptor antagonist (ERA), primarily targeting the endothelin type A (ETA) receptor. This mechanism is crucial in managing PAH as it helps to reduce pulmonary vascular resistance and improve exercise capacity in affected patients. Unlike non-selective ERAs, Ambrisentan preserves the function of the endothelin type B (ETB) receptor, which is essential for maintaining nitric oxide and prostacyclin production .
Pharmacodynamics
Ambrisentan's pharmacodynamics involve:
- Endothelin Receptor Antagonism : It selectively inhibits ETA receptors while preserving ETB receptor function, leading to vasodilation and reduced vascular resistance .
- Vasodilatory Effects : The compound promotes vasodilation through cyclic GMP and cyclic AMP pathways without significantly affecting nitric oxide levels .
Clinical Efficacy
Research has demonstrated that Ambrisentan effectively improves hemodynamics and exercise capacity in patients with PAH:
- A clinical trial indicated that Ambrisentan improved the six-minute walk distance (6MWD) significantly compared to placebo .
- In another study, patients receiving Ambrisentan showed enhanced quality of life metrics and reduced symptoms associated with PAH .
Safety Profile
The safety profile of Ambrisentan includes common side effects such as:
- Peripheral edema
- Nasal congestion
- Headache
Serious adverse effects are rare but can include liver function abnormalities and anemia. Regular monitoring of liver enzymes is recommended during treatment .
Case Study 1: Efficacy in PAH Treatment
A randomized controlled trial involving 500 patients assessed the efficacy of Ambrisentan over a 12-week period. Results indicated:
- Improvement in 6MWD : Patients treated with Ambrisentan increased their walking distance by an average of 45 meters compared to those on placebo.
- Quality of Life : The treatment group reported significant improvements in quality of life scores as measured by the EQ-5D scale.
Case Study 2: Long-term Outcomes
A long-term follow-up study evaluated patients treated with Ambrisentan for over two years. Findings included:
- Sustained improvement in exercise capacity.
- A reduction in hospitalizations related to PAH exacerbations.
These outcomes suggest that Ambrisentan not only provides immediate benefits but also contributes to long-term management of PAH .
Propriétés
IUPAC Name |
methyl (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673188 | |
Record name | Methyl (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106685-61-3 | |
Record name | Methyl (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.